molecular formula C6H4Cl2N2O2 B1361190 2,4-Dichloro-5-nitroaniline CAS No. 34033-44-8

2,4-Dichloro-5-nitroaniline

Cat. No.: B1361190
CAS No.: 34033-44-8
M. Wt: 207.01 g/mol
InChI Key: ZYBHVQKBRBVBRX-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Haloaromatic Chemistry

Dihalo-nitroanilines are a class of organic compounds that feature two halogen atoms, a nitro group (NO2), and an amino group (NH2) attached to a benzene (B151609) ring. These compounds are a subset of both nitroaromatic and haloaromatic compounds. nih.govrsc.org Nitroaromatic compounds, characterized by one or more nitro groups on an aromatic ring, are significant in various industrial applications, including the synthesis of dyes, polymers, and explosives. nih.gov The nitro group is strongly electron-withdrawing, which influences the chemical reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. nih.govscielo.br

Haloaromatic compounds, on the other hand, contain one or more halogen atoms bonded directly to an aromatic ring. rsc.org The presence of halogens also modifies the electronic properties and reactivity of the ring. Aryl halides are crucial intermediates in organic synthesis, particularly in cross-coupling reactions. rsc.org The combination of these functional groups in dihalo-nitroanilines results in a unique set of chemical properties and reactivity patterns.

Significance of Substituted Anilines in Chemical Research

Substituted anilines, which are aniline (B41778) derivatives with various functional groups on the aromatic ring, are of great importance in chemical research and industry. tohoku.ac.jpresearchgate.net They serve as versatile building blocks for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. tohoku.ac.jpbohrium.com The nature and position of the substituents on the aniline ring can significantly alter the compound's physical and chemical properties, such as its basicity, reactivity, and biological activity. researchgate.netafit.edu

The development of efficient and selective methods for the synthesis of substituted anilines is an active area of research. tohoku.ac.jpbeilstein-journals.org Traditional electrophilic substitution reactions on aniline tend to favor ortho- and para-substitution, making the synthesis of meta-substituted anilines particularly challenging. tohoku.ac.jpbeilstein-journals.org This has led to the development of novel synthetic strategies to achieve specific substitution patterns. tohoku.ac.jp

Structural Isomerism and Positional Effects in Dihalo-Nitroanilines

Structural isomerism is a phenomenon where compounds share the same molecular formula but have different structural arrangements of their atoms. science-revision.co.ukallen.in In the case of dihalo-nitroanilines, isomers can differ in the positions of the two halogen atoms and the nitro group on the aniline ring. science-revision.co.uksavemyexams.com These positional isomers, despite having the same chemical formula, can exhibit distinct physical and chemical properties. science-revision.co.ukresearchgate.net

The specific placement of the electron-withdrawing halogen and nitro groups, along with the electron-donating amino group, has a profound impact on the molecule's electronic distribution, dipole moment, and reactivity. afit.eduresearchgate.net For instance, the relative positions of these substituents can influence the acidity of the amino group and the susceptibility of the aromatic ring to further substitution reactions. afit.edu The study of these positional effects is crucial for understanding the structure-property relationships within this class of compounds and for designing molecules with desired characteristics for specific applications.

PropertyValue
IUPAC Name 2,4-dichloro-5-nitroaniline
Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS Number 34033-44-8
Canonical SMILES C1=C(C(=CC(=C1N+[O-])Cl)Cl)N
InChIKey ZYBHVQKBRBVBRX-UHFFFAOYSA-N

Table 1: Chemical and Physical Properties of this compound nih.gov

IsomerCAS Number
2,3-Dichloro-6-nitroaniline66416-56-4
2,4-Dichloro-6-nitroaniline (B1218486)2683-43-4
2,5-Dichloro-4-nitroaniline6627-34-5
2,6-Dichloro-4-nitroaniline (B1670479)99-30-9
3,5-Dichloro-4-nitroaniline59992-52-8
4,5-Dichloro-2-nitroaniline6641-64-1

Table 2: Selected Isomers of Dichloro-nitroaniline ontosight.aisolubilityofthings.comresearchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBHVQKBRBVBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346123
Record name 2,4-Dichloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34033-44-8
Record name 2,4-Dichloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Dihalo Nitroanilines

Advanced Approaches for Halogenated Nitrobenzene Synthesis

The foundational step in synthesizing many dihalo-nitroanilines is the preparation of a dihalogenated nitroaromatic intermediate. This is typically achieved through the electrophilic nitration of a dichlorobenzene isomer. The choice of starting isomer and the reaction conditions are critical for directing the nitro groups to the correct positions on the aromatic ring.

Nitration of Dichlorobenzene Isomers in Complex Reaction Environments

The synthesis of the necessary precursor for 2,4-dichloro-5-nitroaniline, 1,5-dichloro-2,4-dinitrobenzene, begins with the dinitration of m-dichlorobenzene (1,3-dichlorobenzene). orgsyn.orgchemsynthesis.com Introducing two nitro groups onto an already deactivated dichlorinated ring requires forcing conditions, constituting a complex reaction environment. orgsyn.org

These environments typically employ powerful nitrating systems, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". google.com An alternative and effective method involves the use of potassium nitrate (B79036) in concentrated sulfuric acid. orgsyn.org To achieve dinitration, these reactions are conducted at significantly elevated temperatures. For instance, the reaction of m-dichlorobenzene with potassium nitrate in sulfuric acid involves heating the mixture to 120–135°C for an hour to drive the reaction to completion and form the desired 1,5-dichloro-2,4-dinitrobenzene precursor. orgsyn.org Similarly, the dinitration of m-dichlorobenzene with mixed acid at elevated temperatures (e.g., 99°C) has been studied, yielding a mixture of dichlorodinitrobenzene isomers. rsc.org

Regioselective Considerations in Nitro-Chlorination Reactions

Regioselectivity in the electrophilic nitration of dichlorobenzenes is governed by the directing effects of the two chlorine substituents. Chlorine atoms are deactivating yet ortho-, para-directing groups. askfilo.comnih.gov In the case of m-dichlorobenzene, the potential sites for electrophilic attack are the C-2, C-4, C-5, and C-6 positions. The C-4 and C-6 positions are electronically activated (being ortho to one chlorine and para to the other), as is the C-2 position (ortho to both chlorines).

This leads to the formation of several isomers during dinitration. When m-dichlorobenzene is nitrated under carefully controlled conditions, the product is a mixture consisting primarily of 1,3-dichloro-4,6-dinitrobenzene (B1585067) (approx. 85%) and 1,3-dichloro-2,4-dinitrobenzene (B167800) (approx. 15%). rsc.org Achieving the specific 1,5-dichloro-2,4-dinitrobenzene isomer necessary for the synthesis of this compound requires specific reaction protocols, such as the potassium nitrate/sulfuric acid method, which favors this particular regiochemistry. orgsyn.org The distribution of these isomers is a sensitive function of the reaction temperature, time, and the specific composition of the nitrating agent, highlighting the importance of precise control over the reaction environment to achieve the desired precursor. rsc.orgfrontiersin.orgfrontiersin.org

Starting MaterialMajor Dinitration ProductsReference
m-Dichlorobenzene1,3-Dichloro-4,6-dinitrobenzene rsc.org
1,3-Dichloro-2,4-dinitrobenzene rsc.org
1,5-Dichloro-2,4-dinitrobenzene orgsyn.org

Amination Reactions for Nitro-to-Aniline Transformation

Once the appropriate dihalo-dinitrobenzene precursor is synthesized, the next critical stage is the formation of the aniline (B41778) functionality. While the term "amination" can refer to the direct substitution of a halogen with an amine, in the context of synthesizing this compound from its dinitro precursor, it is achieved via the chemical reduction of one of the two nitro groups.

Nucleophilic Aromatic Substitution with Ammonia (B1221849) and Amines

Nucleophilic aromatic substitution (SNAr) is a significant reaction for producing other isomers of chloro-nitroanilines. This reaction is viable when a halogen atom is positioned ortho or para to a strong electron-withdrawing group, such as a nitro group. The nitro group activates the ring, making it susceptible to attack by nucleophiles like ammonia. researchgate.net

A well-documented example is the synthesis of 5-chloro-2-nitroaniline (B48662) from 2,4-dichloronitrobenzene (B57281). guidechem.comquickcompany.in In this reaction, the chlorine atom at the C-4 position is para to the nitro group and is selectively displaced by ammonia. The reaction is typically carried out at high temperatures (e.g., 160°C) and pressures in an autoclave, using aqueous or liquid ammonia. guidechem.comgoogle.com This method, however, produces a different isomer from the target compound of this article and serves to illustrate an alternative pathway in the broader synthesis of dihalo-nitroanilines.

Catalytic Reduction of Nitro Groups to Amino Functionalities

For the synthesis of this compound from 1,5-dichloro-2,4-dinitrobenzene, the key transformation is the selective reduction of one nitro group to an amino group. This is a common and highly effective method for synthesizing aromatic amines from their nitroaromatic precursors. koreascience.kr

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), is a powerful method for reducing nitro groups. koreascience.krresearchgate.net However, for achieving selectivity in polynitro compounds, specific chemical reagents are often more effective. A classic and highly relevant method is the Zinin reduction, which uses sulfide (B99878) salts. stackexchange.com The selective reduction of 1,5-diamino-2,4-dinitrobenzene (a related compound) to 2,4,5-triaminonitrobenzene has been successfully demonstrated using a solution of sodium polysulfide, prepared from sodium sulfide and sulfur. orgsyn.org This type of mild reducing agent is capable of reducing one nitro group while leaving others on the same aromatic ring intact. stackexchange.comresearchgate.net Another system reported for the selective reduction of polynitroarenes is hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride and charcoal. researchgate.net

Control of Selectivity in Amination Processes

Controlling selectivity is the most critical challenge in the synthesis of a specific dihalo-nitroaniline isomer like this compound.

In the case of nucleophilic aromatic substitution, selectivity is electronically controlled, with substitution strongly favored at positions ortho and para to the activating nitro group. researchgate.net

In the context of reducing a dichlorodinitrobenzene, selectivity relies on the differential reactivity of the two nitro groups. In the precursor 1,5-dichloro-2,4-dinitrobenzene, the two nitro groups are in distinct chemical environments, which makes a selective reaction possible. The choice of reducing agent and reaction conditions is paramount. The use of reagents like sodium or ammonium (B1175870) polysulfide allows for the controlled, partial reduction of the polynitro compound. orgsyn.orgstackexchange.com The regioselectivity of this reduction can be influenced by several factors, including steric hindrance, where the least sterically hindered nitro group is often preferentially reduced. stackexchange.com The electronic effects of the adjacent chlorine atoms also modulate the reactivity of each nitro group, allowing one to be reduced more readily than the other under carefully controlled conditions, leading to the desired this compound product.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves a variety of chemical reactions, including nitration, chlorination, and amination. The precise sequence and conditions of these reactions are critical in achieving the desired isomer with high purity and yield.

Synthesis of 2-Chloro-4-nitroaniline (B86195)

2-Chloro-4-nitroaniline is a key intermediate in the production of dyes and pigments. nih.govchemimpex.com It can be synthesized through several methods, primarily involving either the amination of a dichloronitrobenzene precursor or the chlorination of p-nitroaniline.

One common industrial method involves the reaction of 1,2-dichloro-4-nitrobenzene with alcoholic ammonia under heat. nih.gov Another approach starts with the chlorination of para-nitroaniline in an acidic solution. nih.gov A detailed procedure for the latter involves dissolving 4-nitroaniline (B120555) in acetonitrile (B52724) and adding N-chloro-N-(phenylsulfonyl)benzenesulfonamide. The reaction is stirred at room temperature and monitored for completion. After the reaction, the solvent is removed, and the residue is treated with a mixture of methylene (B1212753) dichloride (MDC) and water. The organic layer is separated, washed with sodium bicarbonate solution, dried, and evaporated to yield 2-chloro-4-nitroaniline as a yellow powder with a purity of 98.9% and a yield of 98.5%. chemicalbook.com

An alternative synthesis involves the aminolysis of high-purity 3,4-dichloronitrobenzene (B32671) in water, catalyzed by cuprous chloride and tetrabutylammonium (B224687) bromide, with the introduction of liquid ammonia at elevated temperature and pressure (140°C and 3.2 MPa). This process yields 2-chloro-4-nitroaniline with a purity of 99.2%. chemicalbook.com

Starting MaterialReagentsKey ConditionsProductYield/PurityReference
4-NitroanilineN-chloro-N-(phenylsulfonyl)benzenesulfonamide, AcetonitrileRoom temperature, 10-15 min2-Chloro-4-nitroaniline98.5% yield, 98.9% purity chemicalbook.com
3,4-DichloronitrobenzeneLiquid ammonia, Water, Cuprous chloride, Tetrabutylammonium bromide140°C, 3.2 MPa2-Chloro-4-nitroaniline99.2% purity chemicalbook.com

Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene

5-Chloro-2-nitroaniline is a significant intermediate in the pharmaceutical and veterinary medicine industries. guidechem.comchemicalbook.com Its synthesis typically begins with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene. This is achieved by reacting m-dichlorobenzene with a mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature between 35-45°C. The crude 2,4-dichloronitrobenzene is then purified by crystallization from ethanol, yielding a product with 99.2% purity and a total yield of 91.1%. guidechem.comchemicalbook.com

The subsequent step involves the amination of 2,4-dichloronitrobenzene. This is carried out in an autoclave with liquid ammonia and a solvent like toluene (B28343) at a temperature of 160°C for 8 hours. guidechem.comchemicalbook.com After cooling and processing, the resulting 5-chloro-2-nitroaniline is purified by crystallization from methanol (B129727) to achieve a purity of 99.5% and a yield of 91.2%. guidechem.comchemicalbook.com

Another patented process describes the reaction of 2,4-dichloro-1-nitrobenzene with a mixture of aqueous and gaseous ammonia at elevated temperatures (up to 125°C) and pressures (18 to 24 kg/cm ²). quickcompany.in This method also produces 5-chloro-2-nitroaniline, which is then purified. quickcompany.in A different approach involves the acylation of 3-chloroaniline (B41212) with formic acid, followed by nitration with nitric acid and acetic anhydride, and subsequent hydrolysis with sodium hydroxide (B78521) solution to yield 5-chloro-2-nitroaniline. chemicalbook.com

Starting MaterialKey ReagentsReaction ConditionsProductYield/PurityReference
m-DichlorobenzeneConcentrated H₂SO₄, 95% HNO₃35-45°C, 1 hour2,4-Dichloronitrobenzene91.1% yield, 99.2% purity guidechem.comchemicalbook.com
2,4-DichloronitrobenzeneLiquid ammonia, Toluene160°C, 8 hours, Autoclave5-Chloro-2-nitroaniline91.2% yield, 99.5% purity guidechem.comchemicalbook.com
2,4-Dichloro-1-nitrobenzeneAqueous and gaseous ammoniaUp to 125°C, 18-24 kg/cm² pressure5-Chloro-2-nitroanilineNot specified quickcompany.in
3-ChloroanilineFormic acid, Nitric acid, Acetic anhydride, NaOHMulti-step process5-Chloro-2-nitroanilineNot specified chemicalbook.com

Synthetic Routes to 2,4-Dichloro-6-nitroaniline (B1218486)

2,4-Dichloro-6-nitroaniline is another important dihalo-nitroaniline isomer. nih.gov A primary synthetic route involves the chlorination of 2-chloro-4-nitroaniline. This process can be carried out in a reaction medium consisting of acetic acid. google.com Gaseous chlorine or chlorine dissolved in glacial acetic acid can be used as the chlorinating agent. google.com The reaction of p-nitroaniline with chlorine gas in an aqueous solution of hydrochloric acid at elevated temperatures (95-110°C) can also lead to the formation of 2,4-dichloro-6-nitroaniline as a minor product alongside the main product, 2,6-dichloro-4-nitroaniline (B1670479). google.com

Preparative Routes to 4,5-Dichloro-2-nitroaniline

4,5-Dichloro-2-nitroaniline is a valuable intermediate for crop protection agents and pharmaceuticals. google.com A key method for its preparation is the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia in a solvent that is inert to ammonia. google.comwipo.int This reaction is typically conducted at high temperatures, ranging from 150°C to 220°C. google.comwipo.int

An older, more complex synthesis involves the acylation of 3,4-dichloroaniline, followed by nitration with fuming nitric acid. The resulting product is then treated with concentrated sulfuric acid to remove the acyl protective group, yielding 4,5-dichloro-2-nitroaniline. This route is often associated with the formation of undesired by-products. google.comgoogle.com

Starting MaterialReagentsKey ConditionsProductReference
2,4,5-TrichloronitrobenzeneAmmonia, Inert solvent150°C - 220°C4,5-Dichloro-2-nitroaniline google.comwipo.int
3,4-DichloroanilineAcylating agent, Fuming nitric acid, Concentrated sulfuric acidMulti-step process4,5-Dichloro-2-nitroaniline google.comgoogle.com

Derivatization Strategies of Dihalo-Nitroanilines

Dihalo-nitroanilines can undergo various derivatization reactions to create a diverse range of chemical structures for specific applications. These strategies often target the amino group or the aromatic ring. For instance, the amino group can be acylated or alkylated. The aromatic ring can undergo further substitution reactions, although the existing electron-withdrawing nitro and chloro groups can make this challenging.

In the context of analytical chemistry, derivatization is often employed to enhance the detectability of these compounds. For example, silylation agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogen atoms on the amino group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com

Another derivatization strategy involves the reaction with 4,4'-dithiodipyridine (DTDP) under mild acidic conditions to produce stable, non-volatile molecules suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Reactivity and Reaction Pathways of 2,4 Dichloro 5 Nitroaniline and Its Derivatives

Nucleophilic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of 2,4-dichloro-5-nitroaniline susceptible to nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is displaced by a nucleophile.

In this compound, the two chlorine atoms are not equally reactive towards nucleophiles. The regioselectivity of the substitution is determined by the position of the activating nitro group relative to the halogens. The nitro group exerts its activating effect most strongly at the ortho and para positions.

In the structure of this compound, the chlorine atom at the C2 position is para to the nitro group at C5, while the chlorine atom at the C4 position is meta to the nitro group. The resonance stabilization of the Meisenheimer intermediate, which is crucial for the SNAr mechanism, is significantly more effective when the nucleophile attacks the position para to the nitro group. Consequently, the chlorine atom at the C2 position is considerably more activated and is preferentially displaced by nucleophiles.

This principle is well-established in related compounds. For instance, in the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia (B1221849), the chlorine atom at the position para to the nitro group is selectively substituted. google.com Similarly, studies on other di- or poly-halogenated nitroaromatic compounds consistently show that a halogen para to a nitro group is more labile than one in a meta position. researchgate.netsemanticscholar.org

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of this compound

Position of ChlorineRelation to Nitro Group (C5)ActivationPredicted Reactivity
C2paraStrongHigher (Preferred site of attack)
C4metaWeakLower

The primary amino group (-NH₂) of this compound is nucleophilic and can readily undergo reactions with electrophiles. A common reaction is amidation (or acylation), where the aniline (B41778) reacts with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. This reaction typically proceeds by the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent.

While specific studies on the amidation of this compound are not extensively detailed in the provided context, the reaction follows a general, well-understood mechanism for aromatic amines. The reactivity of the amino group can be somewhat diminished by the electron-withdrawing effects of the nitro and chloro substituents on the ring, which reduce the electron density on the nitrogen atom. However, the reaction remains a fundamental pathway for the derivatization of this compound. Other N-substitution reactions, such as alkylation, are also possible but can be more challenging to control and may lead to mixtures of mono- and di-alkylated products.

Reduction and Oxidation Reactions of Nitro and Amino Groups

The nitro and amino groups on the aromatic ring are redox-active and can be transformed into a variety of other functional groups.

Reduction of the Nitro Group: The nitro group of this compound can be reduced to a primary amino group, yielding 3,5-dichloro-1,2-phenylenediamine. This transformation is a crucial step in the synthesis of various derivatives, particularly heterocyclic compounds. A wide range of reagents can accomplish this reduction. wikipedia.orgyoutube.com

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. Raney nickel is often preferred for substrates containing aromatic halogens, as it can minimize the competing hydrodehalogenation (removal of chlorine atoms). commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). youtube.comcommonorganicchemistry.com These methods are robust and widely used on an industrial scale.

Other Reagents: Reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) provide milder conditions for the reduction and can sometimes offer better chemoselectivity. commonorganicchemistry.comreddit.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemConditionsAdvantages/Notes
H₂ / Raney NickelCatalyticOften preserves aryl halides. commonorganicchemistry.com
H₂ / Pd/CCatalyticHighly efficient, but may cause dehalogenation. commonorganicchemistry.com
Fe / HCl or Acetic AcidRefluxCost-effective, common industrial method. youtube.comcommonorganicchemistry.com
SnCl₂ / EthanolMild conditionsGood for sensitive substrates. reddit.com
Zn / Acetic AcidMild conditionsProvides an alternative to other metal-acid systems. commonorganicchemistry.com

Oxidation of the Amino Group: The primary amino group of anilines can be oxidized to produce various products, including nitroso compounds, azoxy compounds, and azo compounds. The final product often depends on the oxidizing agent and the reaction conditions. openaccessjournals.comacs.org For instance, electrochemical oxidation of substituted anilines has been shown to produce azo compounds, such as 4,4′-dichloroazobenzene from p-chloroaniline. mdpi.com The use of strong oxidizing agents like peroxyacids can potentially convert the amino group back into a nitro group, although this transformation can be challenging and may result in a mixture of products. mdpi.com

Cyclization Reactions and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic compounds. A key strategy involves the reduction of the nitro group to generate an ortho-phenylenediamine derivative (3,5-dichloro-1,2-phenylenediamine). This intermediate, possessing two adjacent amino groups, is a versatile building block for forming five- and six-membered heterocyclic rings.

For example, ortho-phenylenediamines are widely used in the synthesis of benzimidazoles . The reaction with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) leads to the formation of the benzimidazole (B57391) ring system. This pathway is analogous to syntheses where substituted nitroanilines are first reduced and then cyclized to form complex benzimidazoles, which have applications in medicinal chemistry. researchgate.net Substituted nitroanilines are recognized as important starting materials for a variety of heterocycles. researchgate.net

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases, also known as imines or azomethines. advancechemjournal.com These compounds are characterized by a carbon-nitrogen double bond (C=N).

The reaction is typically reversible and often catalyzed by the addition of a small amount of acid or base, or by heating. rsisinternational.org The formation involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (Aldehyde) + (this compound) → (Schiff Base)

Schiff bases derived from substituted anilines are of significant interest in coordination chemistry and medicinal chemistry due to their wide range of biological activities. isca.ininternationaljournalcorner.com The synthesis of a Schiff base from the related 2,4-dichloroaniline (B164938) has been explicitly demonstrated, confirming the feasibility of this reaction for dichlorinated aniline structures. nih.gov

Environmental Degradation Mechanisms and Biotransformation Studies

Microbial Degradation Pathways of Dihalo-Nitroanilines

The biodegradation of halogenated nitroaromatic compounds is a key process in their environmental detoxification. Many microbial strains have demonstrated the ability to transform or completely mineralize these recalcitrant molecules. nih.gov The presence of both nitro and chloro substituents on the aromatic ring makes these compounds generally resistant to microbial attack, but specific aerobic and anaerobic pathways have been identified. nih.govnih.gov

Aerobic Biodegradation by Bacterial Strains (e.g., Rhodococcus sp.)

Aerobic bacteria, particularly those from the genus Rhodococcus, have shown significant capabilities in degrading chloro-nitroaromatic compounds. nih.govplos.org Strains of Rhodococcus can utilize these complex molecules as their sole source of carbon, nitrogen, and energy. nih.govplos.org

A notable example is the degradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) by Rhodococcus sp. strain MB-P1. This strain effectively metabolizes the compound, leading to the release of nitrite (B80452), chloride, and ammonium (B1175870) ions, indicating the complete breakdown of the molecule. nih.govplos.org The degradation capabilities of Rhodococcus are not limited to single compounds; some strains can co-metabolize various chloroanilines, often breaking them down into simpler molecules like catechol. nih.gov Research has also identified other genera, such as Aquaspirillum and Paracoccus, capable of degrading chlorinated anilines. researchgate.net

Enzymatic Mechanisms: Flavin-Dependent Monooxygenases and Dioxygenases

The initial steps in the aerobic biodegradation of dihalo-nitroanilines are catalyzed by powerful oxidative enzymes. Flavin-dependent monooxygenases (FMOs) play a pivotal role in initiating the degradation cascade. nih.govmdpi.com These enzymes utilize flavin cofactors (FAD or FMN) to activate molecular oxygen, incorporating one oxygen atom into the aromatic substrate. mdpi.comnih.gov This initial oxygenation is a critical step that destabilizes the stable aromatic ring, making it susceptible to further degradation. nih.govmdpi.com

In the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, a flavin-dependent monooxygenase is responsible for the first enzymatic attack. nih.gov This enzyme catalyzes the removal of the nitro group, a common strategy in the breakdown of nitroaromatic compounds by aerobic microbes. nih.gov Following the initial monooxygenase reaction, dioxygenases are often involved. nih.gov Aniline (B41778) dioxygenase, for instance, is implicated in the subsequent step, which involves a dioxygenation reaction that leads to the removal of the amino group and further breakdown of the aromatic ring. nih.govplos.org This sequential action of monooxygenases and dioxygenases is a common and effective strategy employed by bacteria to mineralize complex aromatic pollutants. nih.gov

Identification of Metabolites (e.g., 4-amino-3-chlorophenol, 6-chlorohydroxyquinol)

Elucidating the metabolic pathway involves the crucial step of identifying intermediate compounds. In the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, resting cell studies have successfully identified key metabolites. nih.gov The parent compound is first transformed into 4-amino-3-chlorophenol (4-A-3-CP). nih.govplos.org This intermediate then undergoes further transformation to form 6-chlorohydroxyquinol (6-CHQ). nih.govplos.org The identification of these metabolites was confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govplos.org The accumulation of 6-chlorohydroxyquinol in studies where ring cleavage is inhibited suggests that it is the final aromatic intermediate before the ring is opened. plos.org

Table 1: Identified Metabolites in the Aerobic Degradation of 2-Chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1
MetaboliteAnalytical MethodRetention Time (Rt)Reference
4-amino-3-chlorophenol (4-A-3-CP)HPLC4.86 min nih.govplos.org
4-amino-3-chlorophenol (4-A-3-CP)GC-MS7.62 min plos.org
6-chlorohydroxyquinol (6-CHQ)HPLC3.28 min nih.govplos.org
6-chlorohydroxyquinol (6-CHQ)GC-MS9.52 min plos.org

Bioavailability and Recalcitrance in Environmental Matrices

Dihalo-nitroanilines are generally considered recalcitrant, or resistant to biodegradation, in the environment. nih.gov Compounds like 2-chloro-4-nitroaniline are often marked as "black-listed" substances due to their poor biodegradability in aquatic environments and industrial wastewater treatment facilities. nih.govplos.org The electron-withdrawing nature of nitro and chloro groups enhances the stability of the aromatic ring, making it less susceptible to the oxidative enzymes of microorganisms. nih.govbesjournal.com

Bioavailability, which is the fraction of a chemical that is available for uptake by organisms, is a critical factor controlling biodegradation rates in soil and sediment. aimspress.com Halogenated anilines can bind strongly to soil organic matter and clay particles, reducing their availability to degrading microorganisms. nih.govnih.gov For instance, studies on 3,5-dichloroaniline have shown that its adsorption to soil can be increased by the presence of microplastics, which in turn prolongs its degradation half-life. nih.gov The bound residues of compounds like 3,4-dichloroaniline are significantly less bioavailable than the parent compound. nih.govdatapdf.com This sequestration in environmental matrices contributes to their persistence and recalcitrance. researchgate.net

Abiotic Degradation Processes

In addition to microbial activities, non-biological processes can contribute to the transformation of dihalo-nitroanilines in the environment. These abiotic degradation pathways are primarily driven by physical and chemical factors, with sunlight being a major contributor.

Photolytic Degradation Pathways

Photolysis, or the breakdown of compounds by light, is a potential abiotic degradation pathway for many nitroaromatic compounds. nih.gov Chloroanilines contain chemical groups called chromophores that can absorb light at wavelengths greater than 290 nm, making them susceptible to degradation by sunlight. plos.org

The photolytic degradation of chlorinated anilines can proceed through various mechanisms. In the presence of a photocatalyst like titanium dioxide (TiO2), the process is significantly enhanced. mdpi.com The degradation can involve the attack of hydroxyl radicals, leading to the formation of intermediates such as chlorophenols, benzoquinone, and aminophenols. mdpi.comresearchgate.net Ultimately, complete mineralization can occur, resulting in the formation of inorganic products like chloride, nitrate (B79036), and ammonium ions. mdpi.com For example, 2-chloro-4-nitroaniline is reported as a potential photolysis product of the molluscicide niclosamide, indicating its formation and potential subsequent degradation via photochemical reactions in the environment. nih.govplos.org

Hydrolysis and Thermal Decomposition Characteristics

Hydrolysis:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many substituted anilines, the rate and extent of hydrolysis are highly dependent on factors such as pH, temperature, and the nature and position of the substituents on the aromatic ring.

Generally, the amine group (-NH2) and the nitro group (-NO2) on the aniline ring are not readily hydrolyzable under typical environmental conditions. However, the presence of chlorine atoms can influence the electron distribution in the aromatic ring and potentially affect its susceptibility to nucleophilic attack by water.

A kinetic study on a related compound, mono-2-chloro-5-nitroaniline phosphate, revealed that its hydrolysis in an acidic medium proceeds via a bimolecular reaction, with the rate being influenced by both ionic strength and water activity. While this study was on a phosphate derivative, it highlights the complexity of hydrolysis mechanisms in substituted nitroanilines. For 2,4-dichloro-5-nitroaniline itself, it is anticipated that the compound would exhibit low susceptibility to hydrolysis under neutral pH conditions due to the stability of the aromatic system. Significant degradation via hydrolysis would likely require more extreme conditions of pH or temperature.

Thermal Decomposition:

Thermal decomposition is the breakdown of a chemical compound by heat. The stability of a compound and the products of its decomposition are critical for understanding its behavior in high-temperature environments, such as during incineration or in certain industrial processes.

Detailed studies on the thermal decomposition of this compound, including thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not extensively documented. However, information on related compounds provides insight into the expected decomposition products. For instance, the thermal decomposition of 2,4-dichloroaniline (B164938) is known to produce toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. nih.gov Similarly, safety data for other chlorinated nitroanilines indicate that hazardous decomposition products upon heating include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides, and hydrogen chloride gas.

Based on the molecular structure of this compound, it is reasonable to expect that its thermal decomposition would lead to the formation of a complex mixture of gaseous products. The degradation process would likely involve the fragmentation of the aromatic ring and the release of the substituent groups.

Expected Thermal Decomposition Products of this compound:

Product NameChemical Formula
Nitrogen OxidesNOx
Hydrogen ChlorideHCl
Carbon MonoxideCO
Carbon DioxideCO2

It is important to note that the specific composition of the decomposition products and the temperature at which decomposition occurs would depend on various factors, including the heating rate and the presence of other substances. Without specific experimental data for this compound, the information presented here is based on the known behavior of analogous chemical structures.

Analytical Methodologies for Determination and Monitoring of 2,4 Dichloro 5 Nitroaniline

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2,4-dichloro-5-nitroaniline, offering high separation efficiency and sensitivity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques. thermofisher.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing nitroaniline compounds as it typically does not require a derivatization step, which is often necessary for GC analysis of these polar and thermolabile compounds. thermofisher.comchromatographyonline.com When coupled with a UV detector, HPLC provides a robust and sensitive method for the quantification of this compound.

The separation is commonly achieved using reverse-phase (RP) columns, such as a C18 column. chromatographyonline.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid like phosphoric or formic acid to improve peak shape. sielc.comrsc.org UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores, including the nitro and amino groups. nih.gov For related compounds like other nitroanilines, excellent linearity for calibration curves has been demonstrated in concentration ranges from 1–100 µg/L. chromatographyonline.com

ParameterTypical Value/ConditionSource
Technique Reverse-Phase HPLC with UV Detection thermofisher.comchromatographyonline.com
Column Acclaim™ 120 C18 chromatographyonline.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixture sielc.comrsc.org
Detection UV Absorbance chromatographyonline.com
Linearity (for related nitroanilines) r > 0.9999 (1-100 µg/L) chromatographyonline.com
Reproducibility (Area RSD) ≤ 0.3% chromatographyonline.com

Gas Chromatography (GC) with Electron Capture (ECD) or Nitrogen-Phosphorus Detection (NPD)

Gas Chromatography (GC) is another powerful technique for the determination of aniline (B41778) derivatives. thermofisher.comepa.gov For halogenated and nitrogen-containing compounds like this compound, highly selective and sensitive detectors such as the Nitrogen-Phosphorus Detector (NPD) or the Electron Capture Detector (ECD) are ideal. The NPD, also known as an Alkali-Flame Detector (AFD) or Thermionic Specific Detector (TSD), is particularly well-suited for detecting nitrogen-containing compounds, minimizing potential false positives. epa.gov

EPA Method 8131 outlines the determination of various aniline derivatives in environmental samples using GC with an NPD. epa.gov The method utilizes fused silica (B1680970) capillary columns for separation. While specific retention times for this compound are not listed, the method is validated for isomers like 2,6-dichloro-4-nitroaniline (B1670479). epa.gov A potential challenge with GC analysis of nitroanilines is their thermolabile nature, which may sometimes necessitate a derivatization step to improve thermal stability and chromatographic performance. thermofisher.comchromatographyonline.com

ParameterTypical Value/ConditionSource
Technique Gas Chromatography (GC) epa.gov
Detector Nitrogen-Phosphorus Detector (NPD) epa.gov
Column Fused silica capillary column epa.gov
Application Analysis of aniline derivatives in environmental samples epa.gov
Note Derivatization may be required for some polar/thermolabile anilines. thermofisher.com

Solid-Phase Extraction (SPE) for Sample Preparation

Due to the typically low concentrations of this compound in environmental samples, a pre-concentration step is often required to achieve the necessary sensitivity for instrumental analysis. thermofisher.com Solid-Phase Extraction (SPE) is a widely used technique for sample preparation, offering advantages over traditional liquid-liquid extraction. thermofisher.com On-line SPE systems, directly coupled with HPLC, provide full automation, reduce operator influence, save time, and allow for strict process control. thermofisher.comchromatographyonline.com

Various sorbent materials can be used in SPE cartridges, such as polymeric sorbents like hydrophilic-lipophilic balanced (HLB) polymers. For instance, a Dionex SolEx HRP cartridge has been effectively used to enrich aniline and nitroanilines from tap and pond water samples. chromatographyonline.com The use of on-line SPE-HPLC-UV has achieved method detection limits in the range of 0.1–0.2 µg/L for related nitroanilines, with excellent recovery rates. chromatographyonline.com For cleanup of sample extracts before GC analysis, Florisil cartridges (Method 3620) can also be employed. epa.gov

ParameterTypical Value/ConditionSource
Technique On-line Solid-Phase Extraction (SPE) coupled with HPLC thermofisher.comchromatographyonline.com
SPE Cartridge Dionex SolEx™ HRP chromatographyonline.com
Matrix Tap and Pond Water chromatographyonline.com
Recovery (for related nitroanilines) 98% to 108% (at 10 µg/L) chromatographyonline.com
Method Detection Limit (MDL) 0.1–0.2 µg/L chromatographyonline.com

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of certain analytes. These methods are based on measuring the absorption of light by the analyte, either directly or after a chemical reaction to form a colored product. researchgate.netaipublishers.org For this compound, quantification can be achieved using UV-Vis spectrophotometry. The absorption spectrum of the compound in a suitable solvent, such as ethanol, would show characteristic peaks that can be used for quantification based on Beer's Law. researchgate.net

For enhanced selectivity and sensitivity, derivatization reactions can be employed. A common approach for aromatic amines is diazo coupling, where the primary amine group is diazotized with sodium nitrite (B80452) in an acidic medium and then coupled with another compound to form a highly colored azo dye. aipublishers.org The intensity of the color, measured at the wavelength of maximum absorbance (λmax), is proportional to the concentration of the original aniline derivative. aipublishers.orgkashanu.ac.ir

Development of Sensors for Trace Level Detection

Recent research has focused on developing advanced sensors for the rapid, highly sensitive, and selective detection of nitroaromatic compounds, including nitroanilines. These sensors often rely on fluorescence quenching or enhancement mechanisms.

Luminescent metal-organic frameworks (MOFs) have emerged as a promising platform for sensing toxic chemicals. A Cd-based MOF has demonstrated high sensitivity for detecting dicloran (2,6-dichloro-4-nitroaniline), an isomer of this compound, with a limit of detection (LOD) of 7.6 nM. acs.org The sensor operates on the principle of fluorescence quenching upon interaction with the analyte.

Another approach involves the use of nanocomposite materials. A sensor based on Ni-doped ZnWO₄ mixed metal tungstate (B81510) nanocomposites was developed for the fluorometric determination of p-nitroaniline. nih.gov This sensor also utilized a fluorescence quenching effect and achieved a limit of detection as low as 2.98 x 10⁻⁸ M. nih.gov Furthermore, fluorescence capillary imprinted sensors have been designed for the specific recognition of p-nitroaniline, offering a novel strategy for highly sensitive analysis of trace pollutants. rsc.org

Sensor TypeTarget AnalytePrincipleLimit of Detection (LOD)Source
Luminescent Metal-Organic Framework (MOF)Dicloran (2,6-dichloro-4-nitroaniline)Fluorescence Quenching7.6 nM acs.org
Mixed Metal Tungstate Nanocompositep-NitroanilineFluorescence Quenching2.98 x 10⁻⁸ M nih.gov
Fluorescence Capillary Imprinted Sensorp-NitroanilineSpecific RecognitionNot specified rsc.org

Applications in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Organic Synthesis

2,4-Dichloro-5-nitroaniline serves as a fundamental building block in multi-step organic synthesis processes. The presence of reactive sites—the amino group and the aromatic ring activated by the nitro group—allows for a variety of chemical transformations, making it a valuable starting material for more complex chemical structures.

Precursor for Dyes and Pigments

While specific dyes and pigments synthesized directly from this compound are not extensively detailed in publicly available literature, the broader class of chlorinated nitroanilines is well-established in the colorant industry. These compounds are key intermediates in the production of azo dyes, which are a large and important group of colorants. The synthesis typically involves the diazotization of the amino group on the nitroaniline, followed by coupling with another aromatic compound to form the characteristic azo (-N=N-) linkage that imparts color. The chloro and nitro substituents on the aniline (B41778) ring can influence the final color, as well as the lightfastness and chemical resistance of the resulting dye or pigment.

Building Block for Pharmaceutical Intermediates and Agrochemicals

Chlorinated nitroanilines are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nordmann.global For instance, the related compound, 4,5-dichloro-2-nitroaniline, is a known intermediate in the production of crop protection agents and pharmaceuticals. google.com The structural motifs present in this compound are found in various biologically active molecules. The synthesis of these complex molecules often involves the chemical modification of the amino and nitro groups, as well as substitution reactions on the aromatic ring.

In the agrochemical sector, derivatives of chlorinated anilines are utilized in the manufacturing of herbicides and fungicides. nordmann.globalnih.gov For example, 2,4-dichlorophenol, a related chlorinated aromatic compound, is a critical intermediate in the synthesis of the herbicide Oxadiazon. nbinno.com

Synthesis of Novel Heterocyclic Systems

Substituted anilines, including chlorinated and nitrated variants, are key starting materials for the synthesis of a wide array of heterocyclic compounds. These cyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry due to their diverse biological activities. The amino group of this compound can be used to build various heterocyclic rings, such as quinolines, benzodiazepines, and other nitrogen-containing systems, which form the core of many pharmaceutical drugs.

Utilization in Material Science Applications

Detailed research findings on the specific use of this compound in material science applications are not widely documented in the available literature. However, the general properties of nitroaniline compounds suggest potential areas of research.

Organic Electronic Materials Research

Polymer and Coating Development

There is currently no specific information available in the public domain detailing the use of this compound in polymer and coating development.

Crystal Engineering for Functional Materials

The precise arrangement of molecules in the solid state, known as crystal engineering, is a powerful strategy for developing new materials with tailored properties. The substituted aniline, this compound, and its isomers or closely related analogues serve as versatile synthons in this field due to their capacity for forming a variety of non-covalent interactions.

Design of Supramolecular Architectures

The design of predictable and robust supramolecular architectures relies on the understanding and application of intermolecular forces such as hydrogen bonds and π–π stacking interactions. In a study of a Schiff base derivative incorporating a 2,4-dichlorophenyl moiety, the crystal structure revealed the formation of a three-dimensional supramolecular assembly. nih.gov This architecture is stabilized by C—H⋯O hydrogen bonds, which form sheets, and π–π stacking interactions between the thiophene and benzene (B151609) rings. nih.gov The distance between the centroids of adjacent rings was found to be 3.707 (4) Å, indicating a significant stacking interaction. nih.gov

Similarly, the crystal structure of 2-chloro-5-nitroaniline, a positional isomer of the title compound, demonstrates the importance of hydrogen bonding in dictating the solid-state arrangement. researchgate.netnih.gov In this structure, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules into a three-dimensional network, effectively stabilizing the crystal lattice. researchgate.netnih.gov The molecule itself is nearly planar, which facilitates these interactions. researchgate.netnih.gov These examples highlight how the functional groups present in dichloronitroaniline derivatives can be exploited to direct the assembly of molecules into complex and well-defined supramolecular structures.

Table 1: Crystallographic Data for 2-Chloro-5-nitroaniline
ParameterValue
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)13.6233 (10)
b (Å)3.7445 (3)
c (Å)13.6420 (9)
β (°)91.768 (5)
Volume (ų)695.58 (9)

Data sourced from a crystallographic study on 2-chloro-5-nitroaniline. researchgate.netnih.gov

Control of Solid-State Properties

The ability to control the solid-state properties of a material is crucial for its application. For organic materials, this includes properties such as thermal stability, solubility, and mechanical characteristics. The growth of high-quality single crystals is a prerequisite for the thorough investigation of these properties.

The vertical Bridgman technique has been successfully employed to grow bulk single crystals of the related compound, 2-chloro-5-nitroaniline. mdpi.com Characterization of these crystals using single-crystal and powder X-ray diffraction confirmed a monoclinic crystal system with the space group P21/n. mdpi.com Such studies are fundamental to understanding the structure-property relationships in these materials. The thermal stability and kinetic parameters can be examined using thermogravimetric analysis, while dielectric analysis provides insights into the electrical conductivity and dielectric behavior as a function of frequency and temperature. mdpi.com The mechanical properties, such as hardness, can be evaluated through techniques like the Vickers micro-hardness test. mdpi.com The insights gained from the detailed characterization of such crystals are invaluable for the rational design of new functional materials with desired solid-state characteristics.

Derivatives in Biological Research

The this compound scaffold has been utilized as a starting point for the synthesis of various derivatives with potential applications in biological research. The presence of reactive sites and the specific electronic profile of the molecule allow for the generation of diverse chemical libraries for screening against various biological targets.

Exploration of Anticancer Potential

Schiff bases, formed by the condensation of primary amines with carbonyl compounds, are a class of compounds that have been extensively investigated for their anticancer properties. researchgate.netijlpr.com Derivatives of 2,4-dichloroaniline (B164938) have been incorporated into Schiff base structures to evaluate their cytotoxic effects.

In one study, a Schiff base, 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol, was synthesized and characterized. nih.gov While the specific anticancer activity of this particular compound was part of a broader study, it highlights the use of the 2,4-dichloroaniline moiety in the design of potential anticancer agents. nih.gov Another investigation focused on the in vitro anticancer activity of the Schiff base 2,4-dichloro-6-(p-tolylimino-methyl)-phenol and its transition metal complexes against human breast carcinoma cells. researchgate.netijlpr.com The results indicated that both the free ligand and its metal complexes exhibited good to high activity, suggesting that such derivatives are promising candidates for the development of new anticancer drugs. ijlpr.com

Furthermore, heterocyclic compounds derived from substituted anilines have shown significant potential as anticancer agents. For instance, novel nih.govnih.govrsc.orgtriazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against liver (HepG2) and breast (MCF7) cancer cell lines, with some compounds showing promising IC50 values. researchgate.net Similarly, 1,3,4-oxadiazole derivatives containing a chloro-substituted phenyl ring have demonstrated significant anticancer activity against various cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Heterocyclic Derivatives
Compound ClassCancer Cell LineActivityReference
nih.govnih.govrsc.orgtriazole derivativesHepG2, MCF7Promising IC50 values researchgate.net
1,3,4-Oxadiazole analoguesSNB-19, NCI-H460, SNB-75Significant activity nih.gov
Benzimidazole (B57391) hybrid heterocyclesLeukemia, Non-small cell lung cancerSignificant GI50 values nih.gov

Investigation of Enzyme Inhibitory Activities

Derivatives of dichloronitroaniline have also been explored for their potential to inhibit specific enzymes, a key strategy in the development of therapeutic agents for various diseases.

One area of investigation is the inhibition of enzymes involved in metabolic disorders. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Several of these compounds exhibited potent inhibitory potential, with one derivative, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, showing significantly higher activity than the standard drug acarbose. nih.gov

Another important class of enzymes targeted in cancer therapy is DNA topoisomerases. A study on podophenazine and its derivatives, including a 2'',3''-dichloro-4β-(4'''-nitroanilino) analog, identified them as novel DNA topoisomerase II inhibitors. nih.gov These compounds were found to inhibit the growth of KB cells at sub-micromolar concentrations. nih.gov The mechanism of enzyme inhibition by these compounds was found to be distinct from that of the established topoisomerase II inhibitor, etoposide. nih.gov This highlights the potential of dichloronitroaniline-containing scaffolds in the discovery of new enzyme inhibitors with novel mechanisms of action.

Emerging Research Directions and Future Perspectives for Dihalo Nitroanilines

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are being integrated into the lifecycle of 2,4-dichloro-5-nitroaniline, from its synthesis to its environmental degradation. The goal is to develop processes that are more efficient, less hazardous, and environmentally benign.

In synthesis, research is moving away from traditional methods that often involve harsh reagents like nitric acid-sulfuric acid mixed acid for nitration. google.com A greener alternative involves using nitrogen dioxide as the nitrating agent, which circumvents the production of spent acid waste, thereby reducing environmental pollution. google.com Similarly, the reduction of the nitro group, a common transformation for nitroanilines, is being reimagined. A novel green method utilizes zinc metal in an aqueous solution of ammonium (B1175870) chloride, avoiding the need for organic solvents and offering a low-cost, chemoselective route to the corresponding aniline (B41778). rsc.org

On the degradation front, bioremediation presents a promising and eco-friendly approach for removing dihalo-nitroaniline contaminants from the environment. plos.orgnih.gov Certain microorganisms have demonstrated the ability to use these compounds as a source of carbon and energy. For instance, bacteria from the genus Rhodococcus have been identified for their metabolic versatility towards chloro- and nitro-substituted aromatic compounds. nih.gov Studies on related compounds like 2-chloro-4-nitroaniline (B86195) show that Rhodococcus sp. can degrade the molecule through a pathway involving flavin-dependent monooxygenase enzymes, breaking it down with the release of nitrite (B80452) and chloride ions. plos.orgnih.gov Similarly, strains of Acinetobacter have been characterized for their ability to degrade 3,4-dichloroaniline, highlighting the potential of microbial colonies in remediating environments contaminated with halogenated anilines. researchgate.netmdpi.com

Table 1. Comparison of Traditional vs. Green Chemistry Approaches
ProcessTraditional MethodGreen AlternativeKey Advantages of Green Approach
Nitration Nitric acid-sulfuric acid mixed acidNitrogen dioxide (NO₂)Eliminates spent acid waste; reduces pollution. google.com
Nitro Group Reduction Catalytic hydrogenation with organic solventsZinc metal and NH₄Cl in waterAvoids organic solvents; low cost; high chemoselectivity. rsc.org
Environmental Remediation Physical/Chemical treatment (e.g., incineration)Bioremediation using bacteria (Rhodococcus, Acinetobacter)Environmentally friendly; cost-effective; potential for complete mineralization. plos.orgmdpi.com

Advanced Spectroscopic and Computational Techniques for Deeper Insights

Modern analytical and computational tools are providing unprecedented insights into the molecular structure, electronic properties, and reactivity of this compound and related compounds. These techniques are crucial for understanding its behavior and for designing new applications.

X-ray crystallography remains a fundamental tool for determining the precise three-dimensional arrangement of atoms. For instance, structural analysis of a derivative, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, revealed a nearly planar molecular conformation and provided exact bond lengths and angles. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by modeling molecular properties. researchgate.net DFT calculations are used to optimize molecular geometry, predict vibrational spectra (FT-IR and FT-Raman), and analyze electronic characteristics. nih.govresearchgate.net Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand charge transfer within the molecule and its reactive potential. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net These computational studies have successfully predicted bond lengths and torsion angles that are consistent with experimental crystallographic data. nih.gov

Table 2. Insights from Advanced Analytical and Computational Methods
TechniqueType of Information ProvidedSignificance
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing.Provides definitive experimental confirmation of molecular geometry. nih.gov
Density Functional Theory (DFT) Optimized geometry, vibrational frequencies, electronic properties. nih.govresearchgate.netPredicts molecular behavior and corroborates experimental findings.
HOMO-LUMO Analysis Energy gap, electron transition properties, charge transfer capabilities.Helps in understanding reactivity and designing materials with specific electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP) Electron density distribution, sites for nucleophilic/electrophilic attack. researchgate.netPredicts how the molecule will interact with other reagents.
NMR Spectroscopy (¹³C, ¹H) Chemical shifts, structural connectivity.Confirms the molecular structure in solution and can be compared with GIAO method calculations. researchgate.net

Novel Catalytic Systems for Efficient Transformations

The development of novel and efficient catalytic systems is critical for transforming this compound into more complex, value-added products. Research in this area focuses on enhancing reaction rates, improving selectivity, and utilizing more sustainable catalytic materials.

A primary focus is the catalytic reduction of the nitro group to an amine, a key step in the synthesis of many pharmaceuticals and dyes. nih.gov Nanoparticle-based catalysts are showing great promise due to their high surface area and catalytic activity. For example, magnetic copper ferrite (CuFe₂O₄) nanoparticles have been synthesized and used as an effective, economical, and reusable heterogeneous catalyst for the reduction of nitroanilines in water. researchgate.netnih.gov These systems demonstrate rapid conversion rates and can be easily recovered using a magnet, aligning with green chemistry principles. nih.gov

Palladium-catalyzed cross-coupling reactions are another powerful tool for modifying the this compound scaffold. mdpi.com The chlorine atoms on the aromatic ring can be substituted through reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. researchgate.netacs.org This versatility enables the synthesis of a vast array of derivatives. researchgate.net Modern research focuses on developing highly active palladium catalysts, often employing sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands, which can effectively catalyze reactions even with less reactive aryl chlorides. tcichemicals.com These advanced catalysts are crucial for building complex molecular architectures from simple dihalo-nitroaniline precursors. mdpi.com

Table 3. Comparison of Catalytic Systems for Nitroaniline Transformations
Catalyst SystemTransformationKey FeaturesExample
Copper Ferrite (CuFe₂O₄) Nanoparticles Nitro group reductionHeterogeneous, magnetic, reusable, operates in water. researchgate.netnih.govReduction of 4-nitroaniline (B120555) to p-phenylenediamine. researchgate.net
Silica-supported Gold Nanoparticles Nitro group reductionHigh activity, operates in aqueous medium. nih.govReduction of 2-nitroaniline. nih.gov
Palladium(0)/Palladium(II) Complexes C-C and C-N Cross-CouplingVersatile, high functional group tolerance, forms complex structures. mdpi.comresearchgate.netBuchwald-Hartwig amination, Suzuki coupling. acs.org

Targeted Design of Derivatives for Specific Applications in Organic Synthesis and Materials Science

This compound serves as a versatile building block for the targeted design of complex organic molecules with specific functions in organic synthesis and materials science. The strategic placement of the chloro, nitro, and amino groups (or its precursor) allows for sequential, regioselective reactions to build intricate molecular frameworks.

In medicinal chemistry, dihalo-nitroanilines are key intermediates for synthesizing heterocyclic compounds with significant biological activity. nih.gov For example, derivatives of 2-chloro-5-nitroaniline have been used as starting materials to prepare pyridazinobenzodiazepin-5-ones, which have been investigated as non-nucleoside HIV Reverse Transcriptase Inhibitors. nih.govresearchgate.net They are also used to synthesize 2-chloro-5,6-dihalo-D-ribofuranosylbenzimidazoles, which are potential antiviral agents against human cytomegalovirus. nih.govresearchgate.net The ability to use palladium-catalyzed reactions to construct tricyclic systems like dibenzazepines from chloroaniline derivatives further expands their utility in creating scaffolds for pharmaceuticals. mit.edu

In materials science, the electronic properties of the nitroaniline core make it an attractive component for functional materials. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the amino group create a push-pull system, which is a common feature in molecules designed for nonlinear optics (NLO) and as dyes. mdpi.com By using this compound as a scaffold, chemists can synthesize a variety of azo dyes and other chromophores for use in textiles and advanced optical materials.

Table 4. Applications of Derivatives from Dihalo-Nitroanilines
Derivative ClassSynthetic PrecursorTarget ApplicationField
Pyridazinobenzodiazepin-5-ones 2-Chloro-5-nitroanilineNon-nucleoside HIV Reverse Transcriptase Inhibitors. nih.govresearchgate.netMedicinal Chemistry
Dihalo-ribofuranosylbenzimidazoles 2-Chloro-5-nitroanilineAntiviral agents for cytomegalovirus. nih.govresearchgate.netMedicinal Chemistry
Dibenzazepines 2-Chloroaniline derivativesAnticonvulsant and mood-stabilizing drug scaffolds. mit.eduPharmaceutical Synthesis
Azo Dyes Dihalo-nitroanilinesColorants for textiles and other materials.Materials Science
NLO Chromophores Dihalo-nitroanilinesMaterials for optical devices.Materials Science

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-5-nitroaniline, and how can purity be ensured?

  • Methodology : A common approach involves nitration of 2,4-dichloroaniline using nitric acid under controlled conditions. Purification is achieved via recrystallization in ethanol-water mixtures, monitored by HPLC or TLC for intermediates . Safety protocols (e.g., fume hood use, PPE) are critical due to nitro group toxicity .

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • FT-IR : Confirm nitro (N=O stretch at ~1520 cm⁻¹) and amine (N-H stretch at ~3400 cm⁻¹) groups.
  • NMR : 1^1H NMR shows aromatic proton splitting patterns (e.g., doublets for adjacent Cl and NO₂ substituents) .
  • Mass Spectrometry : Molecular ion peak at m/z 207 (C₆H₄Cl₂N₂O₂) .

Q. What safety precautions are essential when handling this compound?

  • Guidelines : Use gloves, goggles, and respiratory protection to avoid inhalation or skin contact. Store in cool, dry conditions away from reducing agents. Spills require neutralization with dilute NaOH followed by absorption with inert materials .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Analysis : Discrepancies in 13^13C NMR shifts may arise from solvent polarity or crystallographic packing effects. Cross-validate with X-ray diffraction (e.g., monoclinic crystal structure data) to confirm substituent positions . Computational modeling (DFT) can predict electronic environments for comparison .

Q. What strategies optimize yield in the synthesis of this compound under green chemistry principles?

  • Methodology : Replace traditional nitrating agents (e.g., HNO₃/H₂SO₄) with zeolite catalysts or ionic liquids to reduce waste. Microwave-assisted synthesis shortens reaction time and improves selectivity . Monitor reaction kinetics via in-situ FT-IR to identify rate-limiting steps .

Q. How does this compound participate in SNAr reactions for heterocyclic compound synthesis?

  • Mechanistic Insight : The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic substitution. For example, reaction with amines at elevated temperatures yields substituted benzimidazoles. Solvent choice (e.g., DMF vs. THF) affects regioselectivity .

Q. What are the degradation pathways of this compound in environmental matrices?

  • Analytical Approach : Use LC-MS/MS to identify photodegradation products (e.g., chlorinated quinones) under UV light. Aerobic microbial degradation studies reveal intermediate formation of 2,4-dichloroaniline, tracked via GC-MS .

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